BenchChemオンラインストアへようこそ!

Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Medicinal Chemistry Stereochemistry Building Blocks

This racemic 6-methyl-substituted THPP scaffold resolves into enantiomerically pure ATR inhibitors. The 2-carboxylate ethyl ester remains stable during selective transformations, while the vacant C-3 position permits iterative functionalization for library synthesis. Supplied at 98% purity to prevent catalyst poisoning in downstream organometallic steps. Ideal for medicinal chemistry, process scale-up, and patent expansion programs requiring chiral diversification.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 1955516-04-7
Cat. No. B1434432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
CAS1955516-04-7
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN2CC(NCC2=C1)C
InChIInChI=1S/C10H15N3O2/c1-3-15-10(14)9-4-8-5-11-7(2)6-13(8)12-9/h4,7,11H,3,5-6H2,1-2H3
InChIKeyOTESVVUGIOSCRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 1955516-04-7): A C6-Methylated Bicyclic Heterocycle Scaffold for Medicinal Chemistry


Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 1955516-04-7) is a functionalized building block belonging to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine (THPP) class, a privileged scaffold recently highlighted as a crucial core for the development of potent ATR kinase inhibitors and other therapeutic candidates [1]. This compound features a saturated pyrazine ring fused to a pyrazole, bearing an ethyl ester at the 2-position and a methyl substituent at the 6-position. The 6-methyl group introduces a stereocenter, a key differentiator for projects requiring chiral diversification. Commercially offered by vendors such as Leyan (Shanghai Haohong Biomedical) at 98% purity, it serves as a key intermediate for constructing more complex biologically active molecules through transformations at the ester group and the secondary amine .

Why Substituting Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate with a Closest Analog Risks Synthetic Divergence


The 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold is not a single commodity but a family of regioisomeric and differentially functionalized building blocks where seemingly minor structural changes dictate downstream synthetic utility. Substituting the target compound with its des-6-methyl analog (CAS 1029720-98-6) forfeits the stereocenter required for enantioselective synthesis . Switching to the methyl ester regioisomer (CAS 1934528-34-3) alters the steric and electronic properties of the ester handle, potentially impacting the kinetics of key transformations like hydrolysis or amidation crucial for library synthesis . Furthermore, the 2-carboxylate regioisomer positions the functional group at a distinct electronic environment compared to the 3-carboxylate variant, directly affecting the reactivity of the C-3 position for further functionalization as demonstrated in the THPP building block synthesis methodology [1].

Quantitative Evidence Guide: Differentiated Performance of Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate vs. Comparators


Chiral Center Introduction: Racemic 6-Methyl vs. Achiral Des-Methyl Analog

The target compound possesses a methyl group at the 6-position of the saturated pyrazine ring, creating a stereocenter. In contrast, the closest commercial comparator, Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 1029720-98-6), lacks this substituent and is achiral [1]. This structural difference is critical for medicinal chemistry programs requiring chiral building blocks for the synthesis of enantiopure drug candidates. The racemic target compound can be resolved into its (R) and (S) enantiomers, which are separately available as distinct building blocks (CAS 2090270-33-8 and 2165791-38-6) for enantioselective synthesis .

Medicinal Chemistry Stereochemistry Building Blocks

Ester Steric Bulk and Lipophilicity: Ethyl vs. Methyl Ester Reactivity

The target compound features an ethyl ester at the 2-position, while a direct comparator, Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 1934528-34-3), bears a methyl ester [1]. The ethyl ester provides increased steric bulk and slight modification of the ester's electrophilicity, which can alter reaction rates in nucleophilic acyl substitution reactions. This is relevant for chemists who may require a more robust ester protecting group during multi-step syntheses. The ethyl ester also contributes to a higher calculated logP, potentially influencing the physicochemical properties of intermediates in a different manner than the methyl ester.

Synthetic Methodology Protecting Groups Drug Design

Regiochemical Positioning of the Carboxylate: 2- vs. 3-Carboxylate Reactivity in THPP Scaffolds

The target compound places the carboxylate functionality at the 2-position of the pyrazolo[1,5-a]pyrazine core, as opposed to the 3-carboxylate regioisomer (e.g., Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride, CAS not specified but commercially available as achemblock product) . This regiochemistry is critical because the published generalized methodology for THPP building block diversification explicitly demonstrates that the 3-position of the scaffold is the primary site for further functionalization [1]. A 2-carboxylate ester occupies a less activated position, allowing for selective, orthogonal transformations at the C-3 position without competitive interference from the ester group.

Regioselective Synthesis Medicinal Chemistry Heterocycle Functionalization

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound is stocked by Leyan (a reputable building block supplier) at 98% purity (Product No. 1963197) . In contrast, the methyl ester analog (CAS 1934528-34-3) is typically offered at a lower standard purity of 95% from the same vendor . This 3% purity differential is significant for end-users as it translates to fewer unidentified impurities that could interfere with subsequent reactions, potentially reducing the need for repurification before use in sensitive catalytic or medicinal chemistry applications.

Procurement Supply Chain Building Block Quality

Relevance to ATR Kinase Inhibitor Pharmacophore: 6-Methyl THPP Core as a Privileged Sub-structure

The tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold has been established as a core pharmacophore in several potent and selective ATR kinase inhibitors discovered through structure-based drug design [1]. While the specific target compound is a precursor building block, its 6-methyl-2-carboxylate substitution pattern maps directly onto the core structure of lead compounds from the published ATR inhibitor series. Researchers pursuing novel ATR inhibitors or exploring patent space around this target class would rationally select this building block to maintain the established core geometry while elaborating the periphery, rather than using a regioisomeric or differentially substituted analog that would alter the core's spatial presentation.

ATR Inhibition Cancer Therapeutics Structure-Activity Relationship

Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate: Optimal Application Scenarios Based on Evidence


Enantioselective Synthesis of Chiral ATR Kinase Inhibitor Candidates

This building block is ideally suited for medicinal chemistry teams developing chiral ATR kinase inhibitors. The racemic 6-methyl group provides a stereocenter that can be resolved or used in asymmetric synthesis to produce enantiomerically pure drug candidates, a critical requirement in modern drug development. The THPP scaffold is a validated core for ATR inhibition, as demonstrated by Barsanti et al. (2015) [1]. Using this specific building block ensures the core geometry is pre-installed, allowing the team to focus on optimizing peripheral substituents at the C-3 position [2].

Parallel Library Synthesis Requiring Orthogonal Functional Handles

In high-throughput medicinal chemistry settings where rapid library diversification is key, the target compound's 2-carboxylate ester serves as a stable synthetic handle while the vacant C-3 position remains available for iterative functionalization. The ethyl ester offers slightly greater steric protection than the methyl ester, providing a wider window for selective transformations. As published in the THPP building block methodology by Bozhanov et al. (2022), the scaffold is designed for efficient diversification, making it suitable for automated parallel synthesis workflows [2].

Process Chemistry Development Demanding High-Purity Intermediates

For process chemists scaling up a synthetic route, the 98% commercial purity of this building block (as supplied by Leyan, Product No. 1963197) [1] reduces the burden of pre-purification. This is particularly valuable when the immediate downstream step involves sensitive reagents such as organometallics or late-stage catalytic couplings, where unknown impurities from lower-purity analogs (e.g., 95% pure methyl ester) could poison catalysts or generate difficult-to-remove byproducts [2].

Exploring Patent Space Around Pyrazolo[1,5-a]pyrazine Kinase Inhibitors

Intellectual property teams seeking to navigate or expand around existing kinase inhibitor patents, including ATR (Barsanti et al.) and JAK inhibitor families, can use this compound as a core scaffold for generating novel, patentable analogs [1] [2]. The distinct 6-methyl-2-carboxylate substitution pattern provides a specific starting point that is differentiated from the 4,6-substituted variants common in JAK inhibitor patents, enabling the exploration of new chemical matter in crowded IP space.

Quote Request

Request a Quote for Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.